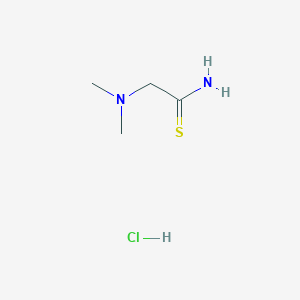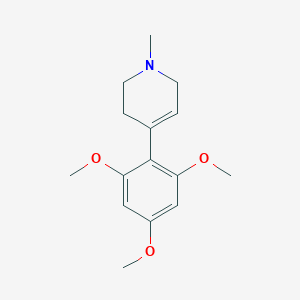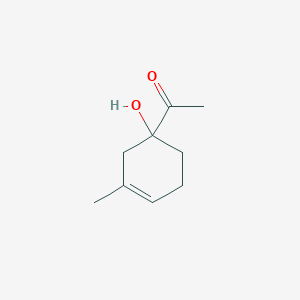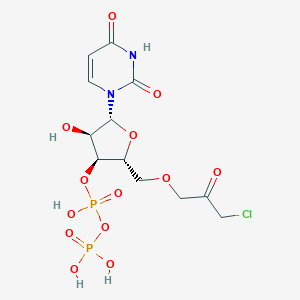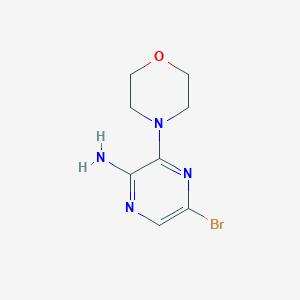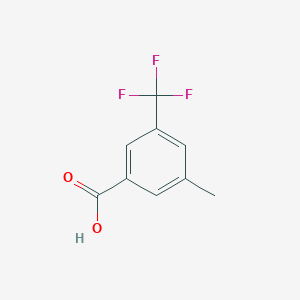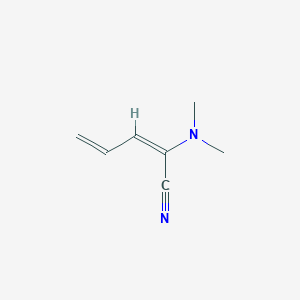
Dimethyl L-tartrate cyclic sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of dimethyl L-tartrate derivatives involves the treatment with sulfur tetrafluoride, resulting in complex chemical transformations. For instance, dimethyl (+)-L-tartrate reacts with sulfur tetrafluoride to form intermediates such as 2-fluoro-1,2-bis(methoxycarbonyl)ethyl fluorosulfite, which under specific conditions converts into various other compounds, including dimethyl meso-2,3-difluorosuccinate. This process highlights the reactivity of dimethyl L-tartrate under the influence of sulfur tetrafluoride and the potential for synthesizing a variety of chemically interesting and useful derivatives (Burmakov et al., 1981).
Molecular Structure Analysis The molecular structure of dimethyl L-tartrate and its derivatives is significantly influenced by the conditions under which they are synthesized. Spectroscopic investigations, including vibrational absorption (VA), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD), have been used to study their structures in various solvents. These studies reveal that the molecular structure of dialkyl tartrates is highly dependent on the solvent, with significant implications for their chemical reactivity and interactions (Zhang & Polavarapu, 2007).
Chemical Reactions and Properties Dimethyl L-tartrate participates in a variety of chemical reactions, leading to the formation of novel compounds with diverse properties. Its reaction with sulfur tetrafluoride, for instance, demonstrates the compound's versatility in chemical synthesis. The chemical reactions and properties of dimethyl L-tartrate and its derivatives are intricately related to their molecular structure and the synthesis conditions employed (Bell, 1980).
Physical Properties Analysis The physical properties of dimethyl L-tartrate and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various scientific and industrial processes. Studies on these compounds' physical properties are essential for understanding their behavior in different environments and for their effective utilization in synthesis and application (Abbate et al., 2008).
Chemical Properties Analysis The chemical properties of dimethyl L-tartrate, including its reactivity, stability, and interaction with other chemical species, are key to its applications in synthesis and manufacturing. Research into its chemical properties has led to a deeper understanding of its potential uses and the development of novel compounds and materials (Japu et al., 2013).
Safety and Hazards
According to the safety data sheet, Dimethyl L-tartrate is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .
Propiedades
IUPAC Name |
dimethyl (4R,5R)-2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O8S/c1-11-5(7)3-4(6(8)12-2)14-15(9,10)13-3/h3-4H,1-2H3/t3-,4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPCWPMIVKWDOZ-QWWZWVQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(OS(=O)(=O)O1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](OS(=O)(=O)O1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

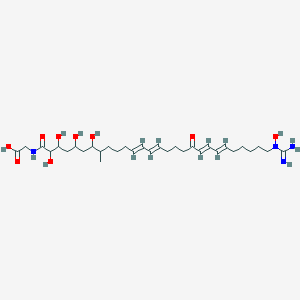


![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)
